2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Description
Synthesis Analysis
There is a paper titled “Synthesis, characterization and biological evaluation of some new 2-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-1-(4-substituted) ethanone derivatives” published in the Journal of Molecular Structure . Although it doesn’t directly discuss the synthesis of the exact compound you’re interested in, it might provide some insights into similar compounds.Scientific Research Applications
Antiviral Activity
The compound has been investigated for its antiviral properties. Studies have shown that derivatives of hydroxypyrimidines, to which this compound is structurally related, have exhibited inhibitory effects against various viruses, including herpes simplex and HIV (Holý et al., 2002).
Synthesis and Pharmaceutical Applications
Research into the synthesis of related pyrimidine derivatives has been conducted, highlighting their potential as antihypertensive agents due to their α-blocking activity (Abdel-Wahab et al., 2008). This suggests possible pharmaceutical applications for similar compounds.
Molecular Characterization and Spectroscopy
The vibrational spectroscopic signatures of related compounds have been characterized using Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure and interactions, which are crucial for understanding the compound's potential applications (Jenepha Mary et al., 2022).
Antimalarial Activity
Research on similar pyrimidine derivatives has indicated their efficacy as antimalarial agents. This highlights the potential of related compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-6-11(18)16-13(14-8)22-7-12(19)15-9-4-2-3-5-10(9)17(20)21/h2-6H,7H2,1H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAFJZYWVKCHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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